molecular formula C8H5F3O B1333446 1-(2,3,4-trifluorophenyl)ethanone CAS No. 243448-15-9

1-(2,3,4-trifluorophenyl)ethanone

Cat. No.: B1333446
CAS No.: 243448-15-9
M. Wt: 174.12 g/mol
InChI Key: VCXSJKJNPCPBOM-UHFFFAOYSA-N
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Description

2’,3’,4’-Trifluoroacetophenone is an organic compound with the molecular formula C8H5F3O. It is a derivative of acetophenone where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2’, 3’, and 4’ positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

    Direct Fluorination: One common method involves the direct fluorination of acetophenone using elemental fluorine or other fluorinating agents under controlled conditions. This method requires careful handling due to the reactivity of fluorine.

    Grignard Reagent Method: Another method involves the reaction of a Grignard reagent with trifluoroacetyl chloride.

Industrial Production Methods: Industrial production often employs the Grignard reagent method due to its higher yield and scalability. The reaction conditions are optimized to ensure maximum efficiency and safety.

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

    Reduction: 2’,3’,4’-Trifluoro-1-phenylethanol.

    Oxidation: Trifluoroacetic acid derivatives.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2’,3’,4’-Trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity and specificity . This makes it a valuable tool in studying biochemical pathways and designing targeted therapies.

Comparison with Similar Compounds

  • 2,2,2-Trifluoroacetophenone
  • 4’-Bromo-2,2,2-trifluoroacetophenone
  • 2,2,2,4’-Tetrafluoroacetophenone

Comparison: 2’,3’,4’-Trifluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties compared to other trifluoroacetophenone derivatives . This positioning affects its reactivity and interaction with other molecules, making it suitable for specific applications where other derivatives may not be as effective.

Properties

IUPAC Name

1-(2,3,4-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXSJKJNPCPBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380289
Record name 2',3',4'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243448-15-9
Record name 2',3',4'-Trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3,4-trifluorophenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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